Octopinic acid

Description

Structure

3D Structure

Properties

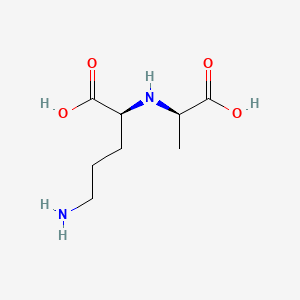

IUPAC Name |

(2S)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXJZFWRBQTIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942270 | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-09-5 | |

| Record name | Octopinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020197095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Octopinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Octopinic acid?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octopinic acid, a member of the opine family of amino acid derivatives, is a key biomolecule in the intricate relationship between the phytopathogen Agrobacterium tumefaciens and its host plants. First identified in crown gall tumors, this compound plays a crucial role as a signaling molecule, initiating the conjugative transfer of the tumor-inducing (Ti) plasmid between bacterial cells. This guide provides a comprehensive overview of the chemical structure, properties, biological function, and relevant experimental protocols for Octopinic acid, serving as a vital resource for researchers in microbiology, plant pathology, and drug development.

Chemical Structure and Properties

Octopinic acid is the condensation product of L-ornithine and D-alanine (pyruvate). Its formal chemical name is N²-[(1R)-1-carboxyethyl]-L-ornithine.[1] The molecule possesses two chiral centers, leading to the potential for stereoisomers. The naturally occurring form is derived from L-ornithine.

Chemical Structure:

A summary of the key chemical and physical properties of Octopinic acid is presented in Table 1.

Table 1: Physicochemical Properties of Octopinic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1][2] |

| CAS Number | 20197-09-5 | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Solubility | Soluble in 10% TFA in Methanol, Methanol, or DMSO | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years | |

| SMILES | O=C(C(C)NC(CCCN)C(O)=O)O | |

| InChI | InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14) | |

| InChIKey | ZQKXJZFWRBQTIO-UHFFFAOYSA-N |

Biological Role: Signaling in Agrobacterium tumefaciens

Octopinic acid, alongside other opines, is synthesized within the plant tumor cells under the direction of genes transferred from the Agrobacterium Ti plasmid. These opines are then secreted from the tumor and serve as a crucial nutrient source (carbon and nitrogen) for the bacteria. More significantly, specific opines, including octopinic acid, act as signaling molecules to induce the conjugative transfer of the Ti plasmid to other non-virulent agrobacteria.

This process ensures the propagation of the genetic information necessary for pathogenesis and opine catabolism throughout the bacterial population. The signaling pathway is a sophisticated system involving quorum sensing.

Ti Plasmid Conjugation Signaling Pathway

The induction of Ti plasmid conjugation by octopinic acid is a multi-step process:

-

Opine Uptake: Agrobacterium cells import the opines released from the plant tumor.

-

Repressor Inactivation: In the absence of opines, the transfer of the Ti plasmid is repressed by a transcriptional repressor protein, AccR. The imported opines bind to this repressor, inactivating it.

-

Activation of traR: The inactivation of the repressor allows for the transcription of the traR gene.

-

Quorum Sensing: The TraR protein is a transcriptional activator that requires an autoinducer molecule, an N-acylhomoserine lactone (AHL), to become active. This AHL is synthesized by the bacteria themselves.

-

Activation of Transfer Genes: The active TraR-AHL complex then activates the transcription of the tra and trb operons, which encode the proteins necessary for the formation of the mating bridge and the subsequent transfer of the Ti plasmid.

This signaling cascade ensures that Ti plasmid conjugation occurs only when a sufficient population of bacteria is present (quorum sensing) and when there is a clear indication of a successful infection (presence of opines).

Experimental Protocols

Chemical Synthesis of N⁵-(1-carboxyethyl)-ornithine

Materials:

-

L-ornithine hydrochloride

-

Pyruvic acid

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Procedure Outline:

-

Reaction Setup: Dissolve L-ornithine hydrochloride in methanol. Adjust the pH to be slightly acidic (pH 5-6) using NaOH to free the amine.

-

Addition of Pyruvic Acid: Add pyruvic acid to the ornithine solution. The mixture is stirred to allow the formation of the Schiff base intermediate.

-

Reduction: Slowly add a solution of sodium cyanoborohydride in methanol to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

-

Workup: Acidify the reaction mixture with HCl to decompose any remaining reducing agent. The solvent is then removed under reduced pressure.

-

Purification: The crude product is often purified by ion-exchange chromatography. The resulting product can be further purified by recrystallization from a suitable solvent system like water/ethanol.

Note: This is a generalized procedure. Researchers should consult specialized organic synthesis literature and optimize reaction conditions for yield and purity.

Extraction and Quantification of Opines from Plant Tissue

The following protocol outlines a general method for the extraction and analysis of opines from crown gall tissue.

Materials:

-

Crown gall tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% Ethanol

-

Centrifuge and tubes

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a suitable column (e.g., reversed-phase C18 or ion-exchange)

-

UV detector or Mass Spectrometer

-

Octopinic acid standard

Procedure:

-

Sample Preparation: Freeze crown gall tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the powdered tissue with 80% ethanol (e.g., 10 mL per gram of tissue) by vortexing or sonicating.

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris. Collect the supernatant.

-

Purification (Optional but Recommended): Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds that may interfere with analysis. The opines will be in the flow-through or a polar wash.

-

Analysis by HPLC: Analyze the extract using an HPLC system. A common method for organic acid analysis involves a reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% phosphoric or formic acid). Detection is typically performed by UV absorbance at a low wavelength (e.g., 210 nm) or by mass spectrometry for higher specificity and sensitivity.

-

Quantification: Create a standard curve using a pure Octopinic acid standard of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration of Octopinic acid in the plant extract.

References

The Discovery and History of Octopinic Acid: A Technical Guide

Introduction

Octopinic acid, a member of the opine family of amino acid derivatives, plays a significant role in the intricate relationship between the pathogenic bacterium Agrobacterium tumefaciens and its plant hosts. First identified in crown gall tumors, this molecule serves as a crucial nutrient source for the bacterium and acts as a signaling molecule to promote the transfer of its tumor-inducing (Ti) plasmid to other bacteria. This in-depth technical guide explores the discovery, history, and key experimental findings related to octopinic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important biomolecule.

Discovery and Initial Characterization

Octopinic acid was first isolated and identified as a novel amino acid from crown gall tumors of Scorzonera root infected with Agrobacterium tumefaciens. The seminal work was published by Ménage and Morel in 1965[1][2]. Their research laid the foundation for understanding the unique biochemical environment of crown gall tumors.

Historical Context

In the mid-20th century, researchers were actively investigating the biochemical basis of crown gall disease, a plant ailment characterized by the formation of tumorous growths. It was observed that these tumors produced unusual compounds not found in healthy plant tissues. These compounds were later termed "opines." Ménage and Morel's discovery of a new amino acid in these tumors was a pivotal moment in this field of study[3].

Physicochemical Properties

Subsequent studies have fully characterized the physicochemical properties of octopinic acid.

| Property | Value | Reference |

| Formal Name | N2-[(1R)-1-carboxyethyl]-L-ornithine | [1] |

| CAS Number | 20197-09-5 | [1] |

| Molecular Formula | C8H16N2O4 | |

| Molecular Weight | 204.2 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% (Commercially available) | |

| Solubility | Soluble in 10% TFA in Methanol |

Experimental Protocols

Isolation of Octopinic Acid from Crown Gall Tumors (General Method)

Protocol:

-

Homogenization: Excised crown gall tumor tissue is homogenized in a suitable solvent, typically distilled water or a buffer solution, to create a crude extract.

-

Clarification: The homogenate is centrifuged to pellet cellular debris.

-

Extraction: The resulting supernatant, containing the opines, is collected.

-

Chromatographic Separation: The crude extract is subjected to paper chromatography or thin-layer chromatography (TLC) to separate the various amino acids and opines.

-

Identification and Elution: The spot corresponding to octopinic acid is identified using appropriate staining techniques (e.g., ninhydrin). The identified spot is then excised from the chromatogram, and the octopinic acid is eluted using a suitable solvent.

-

Purification: Further purification can be achieved using techniques such as ion-exchange or size-exclusion chromatography.

-

Characterization: The purified compound is then characterized using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Chemical Synthesis of Octopinic Acid

A method for the synthesis of octopinic acid and its derivatives has been described in a US patent. The process involves the reaction of an ornithine derivative with a pyruvate derivative.

General Reaction Scheme:

L-Ornithine + Pyruvic Acid → N2-[(1R)-1-carboxyethyl]-L-ornithine (Octopinic Acid)

Detailed Protocol (based on the principles outlined in the patent):

-

Reaction Setup: A solution of L-ornithine is prepared in a suitable basic solution.

-

Addition of Pyruvate: Pyruvic acid is added to the ornithine solution.

-

Reaction Conditions: The reaction mixture is heated for a specific duration to facilitate the reductive amination reaction.

-

Purification: The crude product is then purified through a series of steps, including pH adjustment to precipitate the product, followed by recrystallization to achieve high purity. The patent suggests that a purity of over 99% can be achieved with a yield of over 67%.

Biological Role and Signaling Pathway

Octopinic acid, along with other opines like octopine and lysopine, plays a crucial role in the lifecycle of Agrobacterium tumefaciens. It serves as a specific nutrient source that only the bacteria carrying the corresponding Ti plasmid can metabolize. More importantly, it acts as a signaling molecule that induces the conjugative transfer of the Ti plasmid to other non-pathogenic agrobacteria.

Ti Plasmid Conjugation Signaling Pathway

The induction of Ti plasmid conjugation by octopinic acid is a well-regulated process involving a quorum-sensing mechanism.

Pathway Description:

-

Opine Release: Crown gall tumors, induced by A. tumefaciens, synthesize and release octopinic acid into the surrounding environment.

-

Uptake: The bacterium takes up octopinic acid through a specific opine permease located in its cell membrane.

-

Transcriptional Activation: Inside the bacterium, octopinic acid binds to the regulatory protein OccR, a transcriptional activator.

-

Induction of traR: The octopinic acid-OccR complex then induces the transcription of the traR gene.

-

Quorum Sensing: The TraR protein is a key component of a quorum-sensing system. It requires an autoinducer molecule, an N-acyl homoserine lactone (AHL), for its activity.

-

Activation of Conjugation Genes: When the bacterial population density is high enough, the concentration of AHL reaches a threshold, leading to the formation of a TraR-AHL complex. This complex then activates the transcription of the tra genes, which are responsible for the machinery of Ti plasmid conjugation.

-

Positive Feedback: The TraR-AHL complex also upregulates the expression of the AHL synthase gene (traI), creating a positive feedback loop that amplifies the signal.

-

Plasmid Transfer: The expression of the tra genes leads to the assembly of a type IV secretion system, which mediates the transfer of the Ti plasmid to a recipient bacterium.

Quantitative Data

While specific quantitative data from the original 1965 discovery is scarce in currently available literature, subsequent studies have provided some quantitative insights into opine concentrations in crown gall tumors. For instance, studies on grapevine crown gall tumors have shown that octopine-type opines can be present in very large amounts compared to those induced by other biotypes of A. tumefaciens.

Conclusion

The discovery of octopinic acid was a landmark event in the study of plant-pathogen interactions. It unveiled a sophisticated system of chemical communication and metabolic co-dependency between Agrobacterium tumefaciens and its host. The understanding of the role of octopinic acid in inducing Ti plasmid conjugation has been instrumental in the development of Agrobacterium-mediated plant transformation technologies, which are a cornerstone of modern plant biotechnology. Further research into the biosynthesis, metabolism, and signaling pathways of octopinic acid and other opines will continue to provide valuable insights into the complex world of chemical ecology and may open new avenues for the development of novel antimicrobial and plant protection strategies.

References

An In-Depth Technical Guide to the Octopinic Acid Biosynthesis Pathway in Agrobacterium tumefaciens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octopinic acid biosynthesis pathway, a key metabolic process occurring in crown gall tumors induced by Agrobacterium tumefaciens. The synthesis of octopinic acid is a direct consequence of the transfer and expression of a specific gene from the bacterial Ti plasmid into the plant host's genome. This document details the core enzymatic reaction, its kinetics, the genetic basis, and the regulatory mechanisms involved. Furthermore, it provides detailed experimental protocols for the study of this pathway, catering to the needs of researchers in molecular biology, biochemistry, and drug development.

Introduction to Octopinic Acid Biosynthesis

Octopinic acid is a member of the opine family, which are unique amino acid derivatives produced in plant crown gall tumors. These tumors are induced by the transfer of a segment of DNA, known as the T-DNA, from the Tumor-inducing (Ti) plasmid of Agrobacterium tumefaciens into the plant cell's genome.[1][2] The T-DNA carries genes that, when expressed in the plant cell, direct the synthesis of phytohormones, leading to tumorous growth, and opines, which serve as a nutrient source for the colonizing bacteria.[3][4]

Octopinic acid, specifically, is synthesized through the reductive condensation of L-ornithine and pyruvate. This reaction is catalyzed by the enzyme octopine synthase (OCS), which is encoded by the ocs gene located on the T-DNA.[5] The presence and metabolism of opines like octopinic acid are central to the parasitic strategy of Agrobacterium tumefaciens.

The Core Reaction and Enzyme Kinetics

The biosynthesis of octopinic acid is a single-step enzymatic reaction catalyzed by octopine synthase (OCS). The reaction involves the condensation of L-ornithine and pyruvate with the concomitant oxidation of NADH to NAD+.

L-Ornithine + Pyruvate + NADH + H+ ⇌ Octopinic Acid + NAD+ + H2O

Octopine synthase is a versatile enzyme capable of utilizing a range of amino acids as substrates, leading to the synthesis of a variety of opines. The substrate specificity of OCS has been quantitatively assessed, and the kinetic parameters for several amino acid substrates have been determined.

Quantitative Data: Enzyme Kinetics of Octopine Synthase

The following table summarizes the kinetic parameters of purified octopine synthase from crown gall tissue for various amino acid substrates. The data highlights the enzyme's broad substrate specificity.

| Amino Acid Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |

| L-Arginine | 0.08 ± 0.01 | 1500 ± 100 | 18750 |

| L-Ornithine | 0.12 ± 0.02 | 1800 ± 200 | 15000 |

| L-Lysine | 0.10 ± 0.02 | 1200 ± 150 | 12000 |

| L-Histidine | 0.15 ± 0.03 | 900 ± 100 | 6000 |

| L-Methionine | 0.20 ± 0.04 | 600 ± 80 | 3000 |

| L-Glutamine | 0.25 ± 0.05 | 450 ± 50 | 1800 |

Data presented are representative values compiled from published literature. Actual values may vary depending on the specific experimental conditions.

Genetic Basis and Regulation

The genetic blueprint for octopinic acid biosynthesis resides within the ocs gene, which is a component of the T-DNA transferred from the Agrobacterium Ti plasmid to the plant genome. The expression of the ocs gene is driven by a eukaryotic-like promoter that is active within the plant cell.

Signaling Pathway for ocs Gene Expression

The regulation of ocs gene expression in transformed plant cells is a complex process involving plant-derived signaling molecules and specific transcription factors. The promoter of the ocs gene contains a conserved 20-base-pair palindromic sequence known as the ocs-element, which functions as a transcriptional enhancer. This element is recognized by plant-specific transcription factors. The activity of the ocs promoter is induced by the plant hormones auxin and salicylic acid, suggesting an integration of opine synthesis with the plant's growth and defense signaling pathways.

Caption: Regulation of the ocs gene in a transformed plant cell.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the octopinic acid biosynthesis pathway.

Recombinant Expression and Purification of Octopine Synthase

This protocol describes the expression of the ocs gene in E. coli and the subsequent purification of the recombinant octopine synthase enzyme.

Experimental Workflow:

Caption: Workflow for recombinant OCS expression and purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

pET expression vector containing the ocs gene with a His-tag

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

Ni-NTA affinity chromatography column

Procedure:

-

Transformation: Transform the pET-ocs plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic.

-

Expression:

-

Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Purification:

-

Equilibrate a Ni-NTA column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged OCS protein with 5 column volumes of Elution Buffer.

-

-

Dialysis:

-

Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

-

Concentrate the protein, determine the concentration, and store at -80°C.

-

Spectrophotometric Assay for Octopine Synthase Activity

This continuous spectrophotometric assay measures the activity of octopine synthase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

-

Purified octopine synthase

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5

-

L-Ornithine solution (100 mM stock)

-

Sodium pyruvate solution (100 mM stock)

-

NADH solution (10 mM stock)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

850 µL of Reaction Buffer

-

50 µL of 100 mM L-Ornithine (final concentration 5 mM)

-

50 µL of 100 mM Sodium Pyruvate (final concentration 5 mM)

-

30 µL of 10 mM NADH (final concentration 0.3 mM)

-

-

Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of purified octopine synthase.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Site-Directed Mutagenesis of the ocs Gene

This protocol provides a general framework for introducing specific mutations into the ocs gene using PCR-based site-directed mutagenesis.

Primer Design:

To introduce a mutation, design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

Example Primers for mutating a hypothetical active site residue (e.g., Lysine at position 123 to Alanine):

-

Forward Primer: 5'-GATTACAGAGCTCGAGGCC GGTGAGGTTGCCATGG-3'

-

Reverse Primer: 5'-CCATGGCAACCTCACCGGC CTCGAGCTCTGTAATC-3'

(Note: The mutated codon is shown in bold. The surrounding sequence is hypothetical and should be replaced with the actual ocs gene sequence flanking the target residue.)

Procedure:

-

PCR Amplification:

-

Set up a PCR reaction containing the pET-ocs plasmid template, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the entire plasmid.

-

-

Template Digestion:

-

Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme.

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

-

Selection and Sequencing:

-

Select transformed colonies and isolate the plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

HPLC Analysis of Octopinic Acid from Plant Tissue

This method describes the extraction and quantification of octopinic acid from crown gall tumor tissue using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

Crown gall tumor tissue

-

Extraction Solvent: 80% Methanol

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Octopinic acid standard

Procedure:

-

Sample Preparation:

-

Freeze-dry and grind the tumor tissue to a fine powder.

-

Extract the powder with 80% methanol at a ratio of 1:10 (w/v).

-

Vortex thoroughly and sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Column: Reversed-phase C18 column

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:

-

0-5 min: 5% B

-

5-25 min: 5% to 40% B

-

25-30 min: 40% to 95% B

-

30-35 min: 95% B

-

35-40 min: 95% to 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

-

Quantification:

-

Generate a standard curve using known concentrations of the octopinic acid standard.

-

Quantify the amount of octopinic acid in the plant extracts by comparing the peak areas to the standard curve.

-

Quantitative Analysis of Opines in Crown Gall Tumors

The concentration of opines in crown gall tumors can vary significantly depending on the Agrobacterium strain, the host plant, and the age of the tumor. While octopine is often the most abundant opine in octopine-type tumors, octopinic acid and other related opines are also present.

Concentrations of Opines in Crown Gall Tumors:

| Opine | Plant | Agrobacterium Strain | Concentration Range (µg/g fresh weight) |

| Octopine | Tobacco | B6 | 100 - 2400 |

| Octopine | Sunflower | B6 | 10 - 50 |

| Octopine | Grapevine | Biotype 3 isolates | 500 - 5000 |

| Octopinic Acid | Tobacco | B6 | 10 - 100* |

*Estimated concentration based on relative abundance to octopine. Precise quantitative data for octopinic acid is limited in the literature.

Conclusion

The biosynthesis of octopinic acid in Agrobacterium tumefaciens-induced crown galls is a fascinating example of inter-kingdom genetic transfer and metabolic engineering by a pathogen. The central enzyme, octopine synthase, with its broad substrate specificity, provides a versatile system for the production of various opines. Understanding the kinetics of this enzyme, the regulation of its expression, and the methods to analyze its products is crucial for researchers in plant pathology, molecular biology, and for those interested in harnessing this natural system for biotechnological applications. The detailed protocols provided in this guide offer a solid foundation for further investigation into this unique metabolic pathway.

References

- 1. Ti plasmid - Wikipedia [en.wikipedia.org]

- 2. The Agrobacterium Ti Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The reversed terminator of octopine synthase gene on the Agrobacterium Ti plasmid has a weak promoter activity in prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Role of Octopinic Acid in Marine Invertebrates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Octopinic acid, an opine, is a significant metabolic end-product in numerous marine invertebrates, particularly under anaerobic conditions. This technical guide provides an in-depth overview of its natural occurrence, biosynthetic pathways, and physiological functions. Detailed experimental protocols for its quantification are presented, alongside quantitative data from various species. Furthermore, this guide elucidates the known metabolic pathways involving octopinic acid, offering a comprehensive resource for researchers in marine biology, physiology, and pharmacology.

Introduction

Octopinic acid, chemically identical to octopine, is a derivative of the amino acid arginine. It is prominently found in a variety of marine invertebrates, where it plays a crucial role in cellular energy metabolism, especially during periods of oxygen limitation (hypoxia or anoxia). The accumulation of octopinic acid allows for the regeneration of NAD+ from NADH, a critical step for the continued operation of glycolysis and ATP production when oxidative phosphorylation is compromised. This guide serves as a technical resource, consolidating current knowledge on the natural occurrence, metabolic significance, and analytical methodologies pertaining to octopinic acid in marine invertebrates.

Natural Occurrence and Quantitative Data

Octopinic acid has been identified in a wide range of marine invertebrates, with concentrations varying significantly depending on the species, tissue type, and prevailing physiological conditions, most notably the availability of oxygen. The highest concentrations are typically observed in muscle tissues following strenuous activity or exposure to hypoxic environments.

Table 1: Concentration of Octopinic Acid and Related Glycolytic End-Products in the Posterior Adductor Muscle of Mytilus galloprovincialis under Varying Oxygen Tensions

| Oxygen Tension (ppm) | Lactate (μmol/g wet weight) | Octopine (μmol/g wet weight) | Strombine/Alanopine (μmol/g wet weight) |

| Aerobic Control | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.3 ± 0.1 |

| 3.15 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| 1.59 | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.7 ± 0.2 |

| 0.88 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |

| Anoxia | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |

Data adapted from a study on the biochemical responses of Mytilus galloprovincialis to hypoxia.

Biosynthesis and Physiological Function

The primary route of octopinic acid synthesis is through the reductive condensation of L-arginine and pyruvate, a reaction catalyzed by the enzyme octopine dehydrogenase (ODH)[1][2]. This process is coupled with the oxidation of NADH to NAD+.

Biosynthesis Pathway

The biosynthesis of octopinic acid is a key step in anaerobic glycolysis in many marine invertebrates. It serves the same function as lactate production in vertebrates: to regenerate the NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis, thereby allowing for sustained ATP production in the absence of oxygen.

Physiological Role

The accumulation of octopinic acid during anaerobiosis offers several physiological advantages over lactate accumulation. As a zwitterionic molecule, it has a smaller impact on intracellular pH compared to the acidic nature of lactic acid. This helps to mitigate cellular acidosis during periods of oxygen deprivation, allowing for a more prolonged period of anaerobic metabolism.

Experimental Protocols

The quantification of octopinic acid in biological samples can be achieved through various analytical techniques, with enzymatic assays and high-performance liquid chromatography (HPLC) being the most common.

Protocol 1: Enzymatic Assay for Octopine Dehydrogenase Activity (and subsequent Octopine Quantification)

This protocol is adapted from a standard method for determining the activity of octopine dehydrogenase (ODH), which can be used to quantify octopine by measuring the rate of NADH oxidation.

Materials:

-

Reagent A: 150 mM Sodium Phosphate Buffer, pH 6.6 at 25°C.

-

Reagent B: 60 mM Sodium Pyruvate Solution.

-

Reagent C: 60 mM L-Arginine Solution.

-

Reagent D: 4.2 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution.

-

Reagent E: Octopine Dehydrogenase Enzyme Solution (for standard curve).

-

Tissue homogenate prepared in Reagent A.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

Cuvettes.

Procedure:

-

Sample Preparation: Homogenize fresh or frozen tissue samples in cold Reagent A. Centrifuge the homogenate to remove cellular debris and collect the supernatant.

-

Reaction Mixture: In a cuvette, prepare the following reaction mixture:

-

2.45 ml Reagent A

-

0.20 ml Reagent B

-

0.20 ml Reagent C

-

0.10 ml Reagent D

-

-

Blank Measurement: For the blank, use 2.50 ml of Reagent A instead of the sample and follow the same procedure.

-

Equilibration: Mix the contents of the cuvette by inversion and allow it to equilibrate to 25°C.

-

Initiation of Reaction: Add 0.05 ml of the tissue supernatant to the cuvette.

-

Spectrophotometric Reading: Immediately start monitoring the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculation: The rate of NADH oxidation is proportional to the ODH activity. For octopine quantification, a standard curve should be generated using known concentrations of octopine.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Octopine Quantification

This protocol provides a general framework for the analysis of octopine using HPLC. Method optimization may be required depending on the specific instrumentation and sample matrix.

Materials:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Octopine standard.

-

Perchloric acid (PCA).

-

Potassium hydroxide (KOH).

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Extraction: Homogenize tissue samples in 0.6 M PCA. Centrifuge the homogenate and neutralize the supernatant with 3 M KOH. Centrifuge again to remove the potassium perchlorate precipitate and collect the supernatant.

-

Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A typical gradient might be: 0-5 min, 100% A; 5-15 min, linear gradient to 20% B; 15-20 min, hold at 20% B; 20-25 min, return to 100% A.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detection at approximately 210 nm. For enhanced sensitivity and specificity, derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection can be employed.

-

-

Quantification: Generate a standard curve using known concentrations of octopine standard. The concentration of octopine in the samples is determined by comparing their peak areas to the standard curve.

Signaling Pathways

Currently, there is no direct evidence to suggest that octopinic acid itself functions as a signaling molecule in a manner analogous to neurotransmitters or hormones. Its primary role appears to be as a metabolic intermediate in anaerobic energy production. While the related compound octopamine is a well-established neurotransmitter and neuromodulator in invertebrates, octopinic acid is not known to interact with the same receptors or signaling cascades. Therefore, a signaling pathway diagram for octopinic acid is not applicable based on current scientific understanding.

Conclusion

Octopinic acid is a key metabolite in the anaerobic physiology of a diverse array of marine invertebrates. Its synthesis via octopine dehydrogenase is a critical adaptation for maintaining energy production during periods of oxygen stress. The quantification of octopinic acid levels can serve as a valuable indicator of the metabolic state and environmental stress experienced by these organisms. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately measure octopinic acid concentrations and further investigate its physiological roles. Future research may focus on the comparative biochemistry of octopine metabolism across a wider range of marine invertebrate taxa and the potential for pharmacological modulation of this pathway.

References

An In-depth Technical Guide to Octopinic Acid: A Key Member of the Opine Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octopinic acid, a derivative of the amino acid L-ornithine, is a significant member of the opine family of compounds.[1] Opines are low molecular weight molecules synthesized in plant crown gall tumors, which are induced by pathogenic bacteria of the genus Agrobacterium.[1] These compounds are a crucial aspect of the parasitic relationship between the bacteria and their plant hosts, serving as a specific nutrient source for the colonizing bacteria. This guide provides a comprehensive technical overview of octopinic acid, including its biosynthesis, its role in bacterial signaling, and detailed experimental protocols for its study.

Octopinic Acid and the Opine Family

The opine family is a diverse group of compounds, chemically classified as secondary amine derivatives resulting from the condensation of an amino acid with either a keto acid or a sugar.[1] Octopinic acid belongs to the octopine family, which is characterized by the condensation of an amino acid with pyruvate.[1] Other members of the octopine family include octopine (formed from arginine and pyruvate), lysopine (from lysine and pyruvate), and histopine (from histidine and pyruvate).[1]

Table 1: Members of the Octopine Family

| Opine | Amino Acid Precursor | Keto Acid Precursor |

| Octopinic Acid | L-Ornithine | Pyruvate |

| Octopine | L-Arginine | Pyruvate |

| Lysopine | L-Lysine | Pyruvate |

| Histopine | L-Histidine | Pyruvate |

Biosynthesis of Octopinic Acid

The synthesis of octopinic acid in crown gall tumors is catalyzed by the enzyme octopine synthase (OCS), which is encoded by the ocs gene located on the T-DNA of the Ti (tumor-inducing) plasmid of Agrobacterium tumefaciens. This T-DNA is transferred to the plant cell and integrated into its genome, leading to the expression of bacterial genes, including those for opine synthesis.

The biosynthesis of octopinic acid is a reductive condensation reaction between L-ornithine and pyruvate, with NADH as a cofactor. The enzyme octopine synthase, also known as octopine dehydrogenase, is a versatile enzyme that can utilize several amino acids as substrates, including arginine, lysine, histidine, and ornithine, to produce the corresponding opines.

Figure 1: Biosynthesis of Octopinic Acid.

Signaling Pathway: Induction of the Octopine Catabolism Operon

Octopines, including octopinic acid, produced by the plant tumor serve as specific signaling molecules for Agrobacterium. They induce the expression of the octopine catabolism (occ) operon located on the Ti plasmid. This allows the bacteria to utilize octopines as a source of carbon and nitrogen.

The key regulator of this signaling pathway is the OccR protein, a member of the LysR family of transcriptional regulators. In the absence of octopine, OccR binds to the occQ promoter region and represses its own transcription while also repressing the occQ operon. This binding induces a bend in the DNA.

When octopine (or octopinic acid) is present, it binds to the OccR protein, causing a conformational change. This change in OccR structure partially relaxes the DNA bend, leading to the activation of the occQ operon transcription. The operon includes genes for the transport and catabolism of octopine-type opines.

Figure 2: Octopine-mediated induction of the occ operon.

Experimental Protocols

Enzymatic Synthesis of Octopinic Acid

This protocol outlines the in vitro synthesis of octopinic acid using purified octopine synthase.

Materials:

-

Purified octopine synthase (OCS)

-

L-Ornithine hydrochloride

-

Sodium pyruvate

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Sodium phosphate buffer (100 mM, pH 7.0)

-

Trichloroacetic acid (TCA) or Perchloric acid

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 10 mM L-ornithine, 10 mM sodium pyruvate, and 5 mM NADH.

-

Initiate the reaction by adding purified octopine synthase to a final concentration of 0.1-1.0 U/mL.

-

Incubate the reaction mixture at 25-30°C for 2-4 hours.

-

Stop the reaction by adding an equal volume of cold 10% (w/v) TCA or perchloric acid to precipitate the enzyme.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Extract the supernatant with three volumes of diethyl ether to remove the acid.

-

The aqueous phase now contains octopinic acid. Purify the octopinic acid from the reaction mixture using reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

-

Collect the fractions corresponding to the octopinic acid peak and lyophilize to obtain the purified product.

Extraction and Quantification of Octopinic Acid from Crown Gall Tumors

This protocol describes the extraction of opines from plant tissue and their quantification by HPLC-MS.

Materials:

-

Crown gall tumor tissue

-

Liquid nitrogen

-

80% Methanol

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

UHPLC-ESI-QTOF mass spectrometer

Procedure:

-

Harvest fresh crown gall tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

To approximately 30-40 mg of the powdered tissue, add 1 mL of 80% methanol.

-

Vortex the mixture vigorously and then sonicate for 10 minutes at room temperature.

-

Centrifuge the extract at 14,500 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm filter.

-

Analyze the sample using a UHPLC-ESI-QTOF mass spectrometer. Use a C18 column with a mobile phase gradient of acetonitrile and acidified water (e.g., 0.4% formic acid).

-

Identify and quantify octopinic acid by comparing its retention time and mass-to-charge ratio with a purified standard.

Figure 3: Workflow for Opine Extraction and Analysis.

Quantitative Data

Table 2: Comparative Opine Content in Different Crown Gall Tumors

| Tumor Source | Inducing Strain Type | Octopine Content (relative) | Nopaline Content (relative) | Reference |

| Grapevine | Biotype 1 | Traces | - | |

| Grapevine | Biotype 3 | High | - | |

| Tobacco | Nopaline-type | - | High | |

| Sunflower | Octopine-type | Variable | - |

Note: This table provides a qualitative comparison based on available literature. Absolute quantitative values can vary widely.

Conclusion

Octopinic acid, as a member of the octopine family, plays a vital role in the intricate relationship between Agrobacterium tumefaciens and its plant hosts. Its synthesis in crown gall tumors and subsequent utilization by the bacteria highlight a sophisticated mechanism of chemical communication and nutrient acquisition. The detailed protocols and pathways described in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of opines in plant-microbe interactions and to potentially exploit these pathways for novel applications. Further research into the specific kinetics of octopine synthase with ornithine and the precise structural dynamics of OccR will undoubtedly provide deeper insights into this fascinating biological system.

References

Physicochemical properties of N2-(1-carboxyethyl)-L-ornithine

An in-depth analysis of N2-(1-carboxyethyl)-L-ornithine reveals a molecule of significant interest, primarily in the context of advanced glycation end products (AGEs). While data on the free amino acid is limited, its formation as a modification on other molecules, particularly DNA, has been a subject of research. This guide provides a summary of its known properties, inferred from structurally similar compounds, and outlines key experimental methodologies.

Physicochemical Properties

| Property | Value (Estimated) | Source (Analogous Compound) |

| Molecular Formula | C₈H₁₆N₂O₄ | Inferred |

| Molecular Weight | 204.22 g/mol | Inferred |

| IUPAC Name | (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-aminopentanoic acid | Inferred |

| XLogP3 | -3.5 to -4.0 | PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine[2]) |

| Hydrogen Bond Donor Count | 4 | PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine[2]) |

| Hydrogen Bond Acceptor Count | 5 | PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine[1], N2-(1-carboxyethyl)-L-arginine) |

| Rotatable Bond Count | 6 | PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine, N2-(1-carboxyethyl)-L-arginine) |

| Exact Mass | 204.111007 g/mol | Inferred |

| Topological Polar Surface Area | 113 Ų | PubChem (N2-((1R)-1-Carboxyethyl)-L-lysine) |

Experimental Protocols

Chemical Synthesis: Reductive Amination

While a specific protocol for N2-(1-carboxyethyl)-L-ornithine is not detailed in the provided literature, a plausible method is reductive amination. This approach is analogous to the enzymatic synthesis of the N5- isomer, which involves the condensation of a keto acid with an amino group.

Objective: To synthesize N2-(1-carboxyethyl)-L-ornithine by reacting L-ornithine with pyruvic acid in the presence of a reducing agent.

Materials:

-

L-Ornithine hydrochloride

-

Pyruvic acid

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system for purification

Procedure:

-

Dissolution: Dissolve L-Ornithine hydrochloride in methanol. Adjust the pH to approximately 6-7 with sodium hydroxide.

-

Reaction Initiation: Add a slight molar excess of pyruvic acid to the solution.

-

Reduction: Slowly add sodium cyanoborohydride to the reaction mixture while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, quench the reaction by adding acetone.

-

Solvent Removal: Remove the methanol using a rotary evaporator.

-

Purification: The resulting residue can be purified using ion-exchange chromatography or reversed-phase HPLC to isolate N2-(1-carboxyethyl)-L-ornithine.

Caption: Proposed synthetic pathway via reductive amination.

Analytical Protocol: LC-MS/MS Quantification

The quantification of N2-(1-carboxyethyl)-L-ornithine can be achieved using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This methodology is highly sensitive and has been successfully applied to quantify the related DNA adduct, N2-(1-carboxyethyl)-2'-deoxyguanosine.

Objective: To detect and quantify N2-(1-carboxyethyl)-L-ornithine in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18)

-

Tandem mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Biological samples (e.g., urine, plasma) should be subjected to protein precipitation using a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected and dried.

-

Chromatographic Separation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring: Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion (Q1): m/z 205.1 (corresponding to [M+H]⁺).

-

Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion (e.g., loss of H₂O and CO). The exact transition would need to be determined experimentally.

-

-

Quantification: A stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled N2-(1-carboxyethyl)-L-ornithine, should be used for accurate quantification via the stable isotope dilution method.

Caption: Workflow for quantification using LC-MS/MS.

Biological Significance

The primary biological context for N2-(1-carboxyethyl) modifications is in the formation of Advanced Glycation End Products (AGEs). Specifically, N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) is a significant DNA adduct formed from the reaction of methylglyoxal with DNA. Elevated levels of such AGEs are implicated in the pathological complications of several diseases, including diabetes, uremia, and Alzheimer's disease. This DNA lesion can induce single-strand breaks and may be mutagenic.

There is currently no evidence in the provided literature to suggest a role for the free amino acid N2-(1-carboxyethyl)-L-ornithine as a signaling molecule or a metabolic intermediate in any major pathway. Its significance appears to be as a biomarker or a component of larger glycated molecules.

Caption: Formation of a key DNA adduct involving the N2-(1-carboxyethyl) moiety.

References

The Pivotal Role of Octopinic Acid in Plant-Microbe Interactions: A Technical Guide

An In-depth Examination of the Synthesis, Perception, and Signaling of an Archetypal Opine

Introduction

Octopinic acid, a derivative of the amino acid ornithine, is a key molecule in the intricate chemical dialogue between pathogenic Agrobacterium tumefaciens and their plant hosts. As a member of the opine family, octopinic acid is produced by genetically modified plant cells, known as crown galls, and serves as a specific nutrient source and signaling molecule for the inciting bacteria. This technical guide provides a comprehensive overview of the role of octopinic acid in these interactions, detailing its biosynthesis, perception by Agrobacterium, and the subsequent signaling cascades it triggers. This document is intended for researchers, scientists, and drug development professionals interested in the molecular underpinnings of plant-microbe interactions and the potential for their manipulation.

Biosynthesis of Octopinic Acid in Transformed Plant Cells

The synthesis of octopinic acid in crown gall tumors is a direct consequence of the transfer and integration of a segment of the Agrobacterium tumor-inducing (Ti) plasmid, known as the T-DNA, into the plant genome. The T-DNA carries the gene for octopine synthase (OCS), the enzyme responsible for opine production.

The Enzymatic Reaction

Octopine synthase catalyzes the reductive condensation of pyruvate with an amino acid. In the case of octopinic acid, the amino acid substrate is ornithine. The reaction is dependent on the reducing equivalent NADPH.[1]

Reaction: L-Ornithine + Pyruvate + NADPH + H⁺ ⇌ N²-((R)-1-carboxyethyl)-L-ornithine (Octopinic acid) + NADP⁺ + H₂O

Substrate Specificity of Octopine Synthase

Octopine synthase exhibits broad substrate specificity, utilizing several amino acids in addition to arginine (the precursor for octopine). The relative activities of octopine synthase with different amino acid substrates have been compared in sunflower crown gall tissues, demonstrating the enzyme's capacity to produce a variety of opines.[2][3] While arginine is often the most abundant substrate leading to high levels of octopine, the presence of ornithine allows for the synthesis of octopinic acid.

Perception and Uptake of Octopinic Acid by Agrobacterium tumefaciens

Agrobacterium strains that induce the synthesis of octopine-family opines have evolved specific systems to recognize and transport these compounds from the environment into the bacterial cell.

The Role of the Periplasmic Binding Protein OccJ

The initial step in the perception of octopinic acid is its binding to the periplasmic binding protein, OccJ. OccJ is a component of an ATP-binding cassette (ABC) transporter system encoded by the occ (octopine catabolism) operon on the Ti plasmid.[4] OccJ exhibits a high affinity and specificity for octopine and related opines, including octopinic acid.

Quantitative Binding Data

The binding affinity of OccJ for octopinic acid and related compounds has been determined using tryptophan fluorescence spectroscopy. These data highlight the high specificity of the bacterial uptake system.

| Ligand | Dissociation Constant (KD) |

| Octopinic acid | 17 ± 3 nM |

| Octopine | 4 ± 1 nM |

| Lysopine | 140 ± 10 nM |

| Histopine | Micromolar range |

| Nopaline | No binding detected |

| Arginine | Micromolar affinity |

| Ornithine | Micromolar affinity |

| Data sourced from structural and binding studies of OccJ. |

Octopinic Acid as a Signaling Molecule

Beyond its role as a nutrient, octopinic acid functions as a signaling molecule, inducing the expression of genes required for its own catabolism and for the conjugal transfer of the Ti plasmid.

Induction of the Octopine Catabolism (occ) Operon

The occ operon in Agrobacterium is transcriptionally regulated by the LysR-type transcriptional regulator, OccR. In the absence of an opine inducer, OccR represses its own transcription and can also repress the occQ promoter. Upon binding to an opine such as octopinic acid, OccR undergoes a conformational change that alleviates this repression and activates the transcription of the occ operon, leading to the synthesis of the proteins required for opine transport and degradation.

Chemotaxis

Agrobacterium tumefaciens exhibits a chemotactic response towards opines, including those of the octopine family. This directed movement allows the bacteria to migrate towards the source of these nutrients, the crown gall tumor. The determinants for chemotaxis to octopine-family opines are located within the opine catabolism regions of the Ti plasmid. The periplasmic binding protein (like OccJ) is essential for this chemotactic response, while subsequent transport and catabolism are not.

Catabolism of Octopinic Acid

Once transported into the bacterial cell, octopinic acid is catabolized to provide the bacterium with carbon and nitrogen. The catabolic pathway for octopine is well-characterized and serves as a model for octopinic acid degradation.

Proposed Catabolic Pathway

The oox genes within the occ operon are responsible for the oxidative breakdown of octopine-type opines. It is proposed that an opine oxidase acts on octopinic acid to yield ornithine and pyruvate. The ornithine can then be further catabolized by ornithine cyclodeaminase (OCD), also encoded on the Ti plasmid, to produce proline and ammonia. Proline can then enter central metabolism.

Experimental Protocols

Enzymatic Synthesis and Purification of Octopinic Acid

Objective: To produce and purify octopinic acid for use in binding and signaling assays.

Materials:

-

Purified, heterologously expressed octopine synthase (OCS).

-

L-ornithine hydrochloride.

-

Sodium pyruvate.

-

NADPH.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Ion-exchange chromatography resins (e.g., Dowex-50 and Dowex-1).

-

HPLC system with a suitable column for amino acid analysis.

Procedure:

-

Heterologous Expression and Purification of OCS:

-

Clone the OCS gene into a suitable expression vector (e.g., pET vector series).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the His-tagged OCS protein using nickel-affinity chromatography.

-

Dialyze the purified enzyme against a suitable storage buffer.

-

-

Enzymatic Synthesis of Octopinic Acid:

-

Prepare a reaction mixture containing L-ornithine, sodium pyruvate, and NADPH in the reaction buffer.

-

Initiate the reaction by adding purified OCS.

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for several hours.

-

Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.

-

-

Purification of Octopinic Acid:

-

Terminate the reaction by adding an acid (e.g., HCl) to precipitate the enzyme.

-

Centrifuge to remove the precipitated protein.

-

Apply the supernatant to a Dowex-50 (H⁺ form) cation-exchange column.

-

Wash the column with water to remove unreacted pyruvate.

-

Elute the amino acids, including octopinic acid and unreacted ornithine, with aqueous ammonia.

-

Apply the eluate to a Dowex-1 (acetate form) anion-exchange column.

-

Elute with a gradient of acetic acid to separate octopinic acid from ornithine.

-

Collect fractions and analyze for the presence of octopinic acid using HPLC or mass spectrometry.

-

-

Analysis and Quantification:

-

Confirm the identity of the purified product by mass spectrometry.

-

Quantify the concentration of octopinic acid using a standard amino acid analysis protocol.

-

Analysis of Octopinic Acid in Plant Tissues

Objective: To detect and quantify octopinic acid in crown gall tumor tissue.

Materials:

-

Crown gall tissue.

-

Extraction buffer (e.g., 80% ethanol).

-

Liquid nitrogen.

-

Centrifuge.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC-MS system.

Procedure:

-

Extraction:

-

Freeze the crown gall tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with the extraction buffer.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant.

-

-

Sample Cleanup:

-

Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

Elute the opines with a suitable solvent.

-

Dry the eluate and resuspend in a solvent compatible with the HPLC-MS analysis.

-

-

HPLC-MS Analysis:

-

Inject the sample into an HPLC system coupled to a mass spectrometer.

-

Use a column and mobile phase suitable for the separation of amino acids and their derivatives.

-

Monitor for the specific mass-to-charge ratio (m/z) of octopinic acid.

-

Quantify the amount of octopinic acid by comparing the peak area to that of a known standard.

-

Conclusion

Octopinic acid is a central player in the chemical ecology of the Agrobacterium-plant interaction. Its synthesis by the transformed plant cell and subsequent perception and catabolism by the bacterium represent a sophisticated example of host manipulation for the benefit of the pathogen. The high-affinity binding of octopinic acid to the OccJ protein initiates a signaling cascade that ensures the bacterium can efficiently utilize this specialized nutrient source. Further research into the specific signaling roles of octopinic acid, particularly in comparison to other opines, and its potential effects on the plant host beyond being a metabolic sink, will undoubtedly provide deeper insights into this fascinating system of inter-kingdom communication. The experimental approaches outlined in this guide provide a framework for the continued investigation of this important molecule.

References

- 1. neb.com [neb.com]

- 2. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of octopine, histopine, lysopine, and octopinic acid synthesizing activities in sunflower crown gall tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by Octopine Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Induction of Ti Plasmid Conjugation by Octopine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental protocols associated with the induction of Agrobacterium tumefaciens Ti plasmid conjugation by octopine. The content is tailored for professionals in research and drug development who are interested in the intricate regulatory networks governing horizontal gene transfer in this important bacterium.

Introduction

Agrobacterium tumefaciens is a soil bacterium renowned for its unique ability to transfer a segment of its DNA, the T-DNA, from its tumor-inducing (Ti) plasmid into the genome of host plants, causing crown gall disease.[1][2][3] This natural genetic engineering capability has been widely harnessed for the development of genetically modified plants. The dissemination of the Ti plasmid among agrobacterial populations is primarily achieved through conjugation, a process that is tightly regulated by specific environmental cues, most notably the presence of opines.[3]

Opines, such as octopine and nopaline, are unique amino acid or sugar derivatives produced by the plant tumor cells as a direct result of T-DNA integration and expression.[4] These molecules serve as a crucial source of carbon and nitrogen for the bacteria. Furthermore, specific opines act as key signaling molecules that trigger the conjugal transfer of the Ti plasmid, ensuring its propagation to recipient bacteria within the tumor environment. This guide focuses specifically on the induction of Ti plasmid conjugation by octopine, a well-characterized model for understanding this complex regulatory process.

The Molecular Signaling Pathway of Octopine-Induced Conjugation

The induction of Ti plasmid conjugation by octopine is a sophisticated process orchestrated by a hierarchical gene regulatory network. This network involves the perception of octopine, the activation of a quorum-sensing system, and the subsequent expression of genes required for plasmid transfer.

Key Regulatory Proteins

Two key transcriptional regulators are central to this process:

-

OccR (Octopine Catabolism Regulator): A LysR-type transcriptional regulator that directly senses octopine. In the presence of octopine, OccR activates the transcription of the occ (octopine catabolism) operon.

-

TraR (Transfer Regulator): A LuxR-type transcriptional activator that is the master regulator of the Ti plasmid's conjugal transfer (tra) genes. TraR's activity is dependent on the binding of a specific acyl-homoserine lactone (AHL) autoinducer molecule.

The Signaling Cascade

The signaling cascade leading to Ti plasmid conjugation can be summarized in the following steps:

-

Octopine Uptake: Agrobacterium tumefaciens imports octopine from the tumor environment through specific permeases encoded on the Ti plasmid.

-

OccR Activation: Intracellular octopine binds to the OccR protein. This binding induces a conformational change in OccR, enabling it to activate the transcription of the occ operon.

-

traR Expression: The traR gene is located within the occ operon and is therefore co-transcribed with the octopine catabolism genes upon induction by the octopine-OccR complex.

-

Quorum Sensing Activation: The newly synthesized TraR protein, in the presence of a sufficient concentration of the N-acyl-homoserine lactone (AHL) autoinducer, becomes an active transcriptional activator. The synthesis of this AHL is directed by the TraI protein.

-

Activation of Conjugation Genes: The active TraR-AHL complex binds to specific DNA sequences called tra boxes, which are located in the promoter regions of the tra and trb operons. This binding initiates the transcription of the genes necessary for the assembly of the conjugation machinery, including the T-pilus, and for the processing and transfer of the Ti plasmid DNA.

-

Negative Regulation: The system is also subject to negative regulation. The TraM protein, for instance, can antagonize the activity of TraR, providing a feedback mechanism to control the level of conjugation.

The following diagram illustrates the signaling pathway for octopine-induced Ti plasmid conjugation.

Caption: Signaling pathway for octopine-induced Ti plasmid conjugation.

Quantitative Data on Octopine-Induced Conjugation

The frequency of Ti plasmid conjugation is significantly influenced by the presence of octopine and the functionality of the key regulatory genes. The following tables summarize quantitative data from various studies.

| Condition | Conjugation Frequency (Transconjugants/Donor) | Reference |

| Wild-type (no octopine) | Undetectable | |

| Wild-type (+ octopine) | ~10-2 - 10-4 | |

| traR mutant (+ octopine) | Undetectable | |

| Ectopic expression of traR (no octopine) | ~10-3 | |

| traI mutant (+ octopine) | Undetectable | |

| traI mutant (+ octopine, + exogenous AHL) | Restored to near wild-type levels | |

| traM mutant (+ octopine) | Significantly increased |

Table 1: Effect of octopine and key regulatory genes on Ti plasmid conjugation frequency.

| Octopine Concentration | β-galactosidase Activity (Miller Units) from traA-lacZ fusion | Reference |

| 0 mM | Low | |

| 3.25 mM | Significantly increased |

Table 2: Octopine-dependent induction of a tra gene promoter fusion.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of octopine-induced Ti plasmid conjugation.

Ti Plasmid Conjugation Assay (Spot Mating Method)

This protocol is adapted from established methods for measuring the frequency of Ti plasmid transfer.

Materials:

-

Donor Agrobacterium tumefaciens strain (containing the Ti plasmid and a selectable marker)

-

Recipient Agrobacterium tumefaciens strain (lacking the Ti plasmid and having a different selectable marker, e.g., rifampicin and streptomycin resistance)

-

ATGN minimal medium

-

Octopine (or other inducing opine)

-

Appropriate antibiotics

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Incubator (28°C)

Procedure:

-

Culture Preparation: Grow overnight cultures of the donor and recipient strains in ATGN medium with the appropriate antibiotics at 28°C with shaking.

-

Induction (for donor): Subculture the donor strain into fresh ATGN medium containing the desired concentration of octopine (e.g., 3.25 mM) and grow to mid-logarithmic phase (OD600 of 0.4-0.6). The recipient strain is grown to a similar density in ATGN without octopine.

-

Mating:

-

Mix 100 µL of the donor culture and 100 µL of the recipient culture in a sterile microcentrifuge tube.

-

Spot 20 µL of the mixture onto the surface of an ATGN agar plate without antibiotics.

-

Incubate the mating plate at 28°C for 18-24 hours.

-

-

Selection of Transconjugants:

-

After incubation, scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile water or ATGN medium.

-

Prepare serial dilutions of the cell suspension.

-

Plate the dilutions onto selective ATGN agar plates containing antibiotics to select for recipient cells that have received the Ti plasmid (e.g., rifampicin, streptomycin, and the antibiotic corresponding to the Ti plasmid marker).

-

-

Enumeration:

-

Plate dilutions of the initial donor and recipient cultures on appropriate selective media to determine the initial cell counts.

-

Incubate all plates at 28°C for 2-3 days until colonies are visible.

-

Count the number of colonies on the selective plates to determine the number of transconjugants, donors, and recipients.

-

-

Calculation of Conjugation Frequency: The conjugation frequency is calculated as the number of transconjugant colonies per output donor cell.

The following diagram illustrates the workflow for the Ti plasmid conjugation assay.

Caption: Experimental workflow for a Ti plasmid conjugation assay.

β-Galactosidase Assay for Promoter Activity

This protocol is used to quantify the induction of tra gene promoters in response to octopine using a lacZ reporter fusion.

Materials:

-

Agrobacterium tumefaciens strain carrying a tra-lacZ reporter plasmid

-

ATGN minimal medium

-

Octopine

-

ONPG (o-nitrophenyl-β-D-galactopyranoside)

-

Z buffer

-

Chloroform

-

Sodium dodecyl sulfate (SDS)

-

Spectrophotometer

Procedure:

-

Culture and Induction: Grow the bacterial strain as described in the conjugation assay protocol, with and without the addition of octopine.

-

Cell Lysis:

-

Take a defined volume of the culture and measure the OD600.

-

Pellet the cells by centrifugation and resuspend them in Z buffer.

-

Add a few drops of chloroform and a drop of 0.1% SDS to lyse the cells. Vortex vigorously.

-

-

Enzyme Reaction:

-

Pre-warm the cell lysate to 28°C.

-

Start the reaction by adding a solution of ONPG.

-

Monitor the development of the yellow color (o-nitrophenol).

-

-

Stopping the Reaction: Stop the reaction by adding a solution of Na2CO3.

-

Measurement: Measure the absorbance of the solution at 420 nm (A420).

-

Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL.

Conclusion

The induction of Ti plasmid conjugation by octopine is a paradigm of inter-kingdom signaling and bacterial communication. This intricate regulatory network ensures that the energetically costly process of conjugation is initiated only when a suitable recipient population and the necessary nutrients, provided by the host plant tumor, are present. A thorough understanding of this process is not only fundamental to bacterial genetics and microbial ecology but also holds significant implications for the development of novel strategies to control the spread of plasmids and for the optimization of Agrobacterium-mediated plant transformation technologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore and manipulate this fascinating biological system.

References

The Microbial Breakdown of Octopinic Acid: A Technical Guide for Researchers

An In-depth Examination of Fungal and Bacterial Catabolic Pathways, Enzymes, and Regulatory Networks

Introduction

Octopinic acid, an opine found in crown gall tumors induced by Agrobacterium tumefaciens, represents a unique source of carbon and nitrogen for various microorganisms. Opines are low-molecular-weight compounds synthesized in plant tumors through the expression of bacterial genes transferred to the plant host. The subsequent catabolism of these opines by bacteria is a key aspect of the ecological success of A. tumefaciens. While the bacterial degradation of the related opine, octopine, is well-documented, the catabolism of octopinic acid, particularly by fungi, is a less explored yet significant area of microbial metabolism. This technical guide provides a comprehensive overview of the current understanding of octopinic acid catabolism by both bacteria and fungi, targeting researchers, scientists, and professionals in drug development.

Bacterial Catabolism of Octopinic Acid

The primary model organism for studying opine catabolism is the Gram-negative soil bacterium, Agrobacterium tumefaciens. While most research has focused on octopine, the structural similarity of octopinic acid (N²-[(1R)-1-carboxyethyl]-L-ornithine) to octopine (N²-(D-1-carboxyethyl)-L-arginine) suggests a parallel catabolic pathway.

The Metabolic Pathway